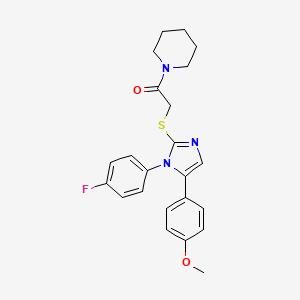

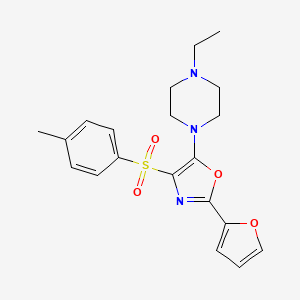

![molecular formula C25H23NO4S B2888686 Methyl 2-({[1-(4-methoxyphenyl)-2-oxo-4-phenyl-3-azetanyl]methyl}sulfanyl)benzenecarboxylate CAS No. 866049-18-5](/img/structure/B2888686.png)

Methyl 2-({[1-(4-methoxyphenyl)-2-oxo-4-phenyl-3-azetanyl]methyl}sulfanyl)benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Cyclization Reactions and Heterocyclic Compound Synthesis

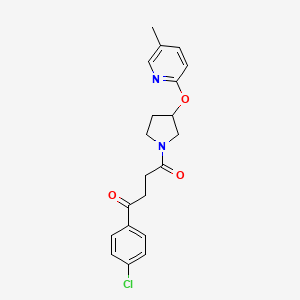

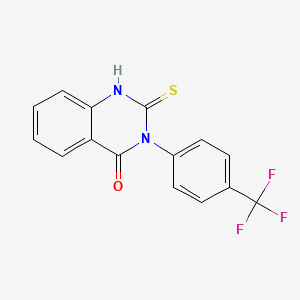

Research demonstrates the potential of compounds with sulfanyl groups in cyclization reactions. For instance, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). This suggests that similar sulfanyl-substituted benzenecarboxylates could participate in cyclization reactions, leading to the formation of novel heterocyclic compounds, which are crucial in drug development and materials science.

Synthesis of Benzofurans and Benzothiophenes

Another significant application involves the synthesis of benzofurans and benzothiophenes, which are valuable in pharmaceutical chemistry due to their biological activities. A general method for synthesizing 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes has been reported, indicating the versatility of sulfanyl compounds in synthesizing thiophene derivatives with broad functional group tolerance (Sheng, Fan, & Wu, 2014). This could imply that methyl 2-({[1-(4-methoxyphenyl)-2-oxo-4-phenyl-3-azetanyl]methyl}sulfanyl)benzenecarboxylate might be a precursor in synthesizing complex benzofuran and benzothiophene structures, enriching the chemical space for new drug discovery.

Metal–Organic Frameworks (MOFs) Construction

Compounds containing carboxylate and sulfanyl groups have found applications in constructing metal–organic frameworks (MOFs), which are critical for catalysis, gas storage, and separation technologies. A study highlighted the synthesis of flexible dicarboxylate ligands, which were then used to assemble copper metal–organic systems (Dai, He, Gao, Ye, Qiu, & Sun, 2009). This suggests that this compound, with its complex structure, might offer unique opportunities for MOF construction, potentially leading to materials with novel properties.

Organic Synthesis and Medicinal Chemistry

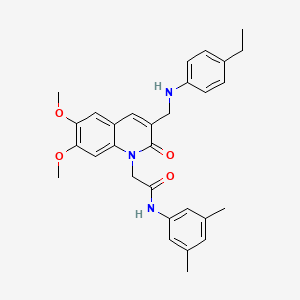

Furthermore, sulfanyl-substituted compounds are instrumental in organic synthesis and medicinal chemistry. The synthesis of novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold, which exhibited potent activities against Helicobacter pylori, showcases the therapeutic potential of such compounds (Carcanague et al., 2002). This points to the possibility that this compound could serve as a starting point for developing new antimicrobial agents.

Mechanism of Action

Mode of Action

The presence of a methoxyphenyl group could suggest potential interactions with proteins or enzymes that recognize or are modulated by phenolic compounds .

Biochemical Pathways

Without specific target identification, it’s challenging to definitively state which biochemical pathways this compound affects. Compounds with similar structures have been known to interact with various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Given its molecular weight of 433.51942 , it falls within the range generally considered favorable for oral bioavailability.

Properties

IUPAC Name |

methyl 2-[[1-(4-methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl]methylsulfanyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c1-29-19-14-12-18(13-15-19)26-23(17-8-4-3-5-9-17)21(24(26)27)16-31-22-11-7-6-10-20(22)25(28)30-2/h3-15,21,23H,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWGBYIMLBXUNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=CC=C3C(=O)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trifluoromethyl)-7-azaspiro[3.5]nonan-2-ol;hydrochloride](/img/structure/B2888606.png)

![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888613.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2888619.png)

![5-Acetyl-2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2888624.png)

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine;hydrochloride](/img/structure/B2888625.png)

![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2888626.png)